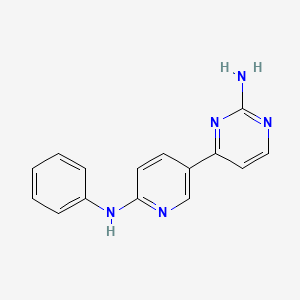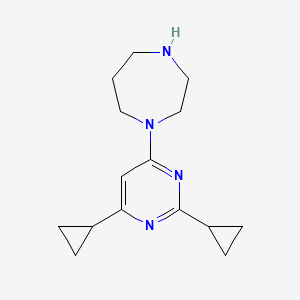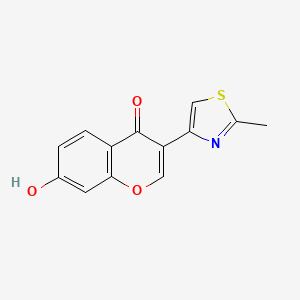![molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3](/img/structure/B11856220.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a benzamide structure. The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols and amines due to its stability under various reaction conditions. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for the protection of alcohols and amines.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another silyl ether used in organic synthesis.
Uniqueness
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is unique due to its specific combination of a benzamide structure with a TBDMS protecting group. This combination allows for selective reactions and transformations that are not possible with other silyl ethers. Its stability and reactivity make it a valuable compound in various synthetic applications.
Propiedades
Número CAS |
917470-54-3 |
|---|---|
Fórmula molecular |
C14H23NO2Si |
Peso molecular |
265.42 g/mol |
Nombre IUPAC |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16) |
Clave InChI |
FLQKKQHARDJHCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)




![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)

![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

